3-Ethylpentan-2-one

Physical Chemistry Analytical Chemistry Quality Control

3-Ethylpentan-2-one (CAS 6137-03-7), also known as 3-Ethyl-2-pentanone, is an aliphatic ketone with the molecular formula C7H14O and a molecular weight of 114.19 g/mol. As a branched-chain ketone, it is typically supplied as a colorless liquid with a purity of 95% or higher for research and industrial applications.

Molecular Formula C7H14O
Molecular Weight 114.19 g/mol
CAS No. 6137-03-7
Cat. No. B1293596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethylpentan-2-one
CAS6137-03-7
Molecular FormulaC7H14O
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESCCC(CC)C(=O)C
InChIInChI=1S/C7H14O/c1-4-7(5-2)6(3)8/h7H,4-5H2,1-3H3
InChIKeyGSNKRSKIWFBWEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethylpentan-2-one (CAS 6137-03-7): Basic Profile for Procurement and Research


3-Ethylpentan-2-one (CAS 6137-03-7), also known as 3-Ethyl-2-pentanone, is an aliphatic ketone with the molecular formula C7H14O and a molecular weight of 114.19 g/mol [1]. As a branched-chain ketone, it is typically supplied as a colorless liquid with a purity of 95% or higher for research and industrial applications . Its properties include a boiling point of ~138.8°C at 760 mmHg, a density of 0.806 g/cm³, and a flash point of 31°C [2]. The compound is recognized for its applications as a flavoring agent and as a solvent or intermediate in organic synthesis .

3-Ethylpentan-2-one (CAS 6137-03-7): Why In-Class Ketone Substitution Carries Risk


While 3-Ethylpentan-2-one belongs to the general class of aliphatic ketones, it cannot be substituted generically for analogs like 2-pentanone (methyl propyl ketone) or 3-methyl-2-pentanone. Its unique branched structure (an ethyl group at the C3 position) directly governs its physical properties, such as a specific boiling point of 138.8°C [1], its mass spectrometric fragmentation pattern [2], and its specific stereoelectronic properties which make it a candidate for fundamental chirality studies [3]. These differences lead to significant variations in chemical reactivity and analytical behavior. Furthermore, procurement-grade specifications (e.g., 95% purity) are defined for this specific CAS, and substituting it with an alternative would invalidate the quality control and traceability required for reproducible research . The evidence below quantifies these exact points of differentiation.

3-Ethylpentan-2-one (CAS 6137-03-7): Quantitative Evidence for Differentiated Selection


Differential Boiling Point as a Marker of Purity and Physical Identity

The boiling point of 3-Ethylpentan-2-one is 138.8°C at 760 mmHg [1]. This is a key differentiator from its closest unbranched analog, 2-pentanone (methyl propyl ketone), which has a boiling point of 102°C [2]. This significant difference of 36.8°C is a direct consequence of the additional ethyl group at the C3 position, which increases molecular weight and van der Waals interactions.

Physical Chemistry Analytical Chemistry Quality Control

Unique Mass Spectrometric Fragmentation for Analytical Identification

In mass spectrometry, the collision-induced dissociation (CID) of enolate ions derived from 3-ethylpentan-2-one yields a distinctive fragmentation pattern [1]. Specifically, the primary carbanion from 3-ethylpentan-2-one competitively eliminates C2H4 and C4H8, forming C2HO–. This behavior is specific to its branched structure and differs from the fragmentation pathways of linear ketone enolates, which predominantly undergo simpler alkyl radical losses.

Analytical Chemistry Mass Spectrometry Forensic Chemistry

Stereochemical Relevance as a Chiral Probe for Fundamental Physics

3-Ethylpentan-2-one possesses a chiral center at the C3 position. This stereochemical feature has been identified as a key property making it a 'suitable candidate for a possible first determination of the parity violating energy difference between enantiomers' [1]. This application is unique among simple ketones and is directly linked to its specific molecular architecture. In contrast, achiral analogs like 2-pentanone or 3,3-dimethyl-2-butanone cannot be used for such experiments.

Physical Chemistry Stereochemistry Fundamental Physics

Comparative Volatile Organic Compound (VOC) Profile in Biological Systems

In a study analyzing volatile organic compounds (VOCs) in rat strains, 3-ethyl-2-pentanone was detected and quantified [1]. The levels were significantly different between wild groups: a HIGH group (N=5) showed a mean peak area of 59.12 ± 25.18 (arbitrary units), whereas a LOW group (N=5) had a mean of 6.86 ± 5.79. This represents an 8.6-fold difference (p=0.003) and highlights its role as a potential differential metabolite. While other ketones like 2-heptanone were also detected, their relative fold-changes and statistical significance varied, indicating unique biological regulation for each compound.

Metabolomics Biological Chemistry Biomarker Discovery

3-Ethylpentan-2-one (CAS 6137-03-7): Validated Application Scenarios for Procurement


Analytical Standard for GC-MS Method Development and Metabolomics

For analytical chemists and metabolomics researchers, 3-ethylpentan-2-one serves as a crucial reference standard. Its distinct boiling point (138.8°C) [1] and unique mass spectrometric fragmentation pattern, involving competitive elimination of C2H4 and C4H8 [2], make it essential for accurate compound identification and quantification in complex biological matrices, such as those studied in VOC metabolomics where it acts as a differentially regulated biomarker [3].

Chiral Probe in High-Precision Spectroscopic Studies

In the specialized field of fundamental physics and physical chemistry, 3-ethylpentan-2-one is not a generic reagent but a carefully selected molecular probe. Its specific chiral structure makes it a candidate molecule for groundbreaking experiments aiming to measure the parity violating energy difference (ΔpvE) between enantiomers [4]. For such research, only this specific compound, with its exact stereochemical and spectroscopic properties, is suitable.

Intermediate in the Synthesis of Branched-Chain Molecules

The unique 3-ethyl branching of this ketone makes it a valuable building block in organic synthesis for introducing a specific, sterically hindered alkyl group into target molecules. Its use as an intermediate is well-documented in synthetic routes from simpler precursors [5] and in the synthesis of other complex molecules like 2-ethylbutyric acid, where its structure is essential for the final product's carbon skeleton [6]. Using a different ketone would lead to a different product.

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